Cas no 2228626-95-5 (5-(diethoxymethyl)-1,2-oxazol-4-amine)

5-(diethoxymethyl)-1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-(diethoxymethyl)-1,2-oxazol-4-amine
- 2228626-95-5
- EN300-1999473
-
- インチ: 1S/C8H14N2O3/c1-3-11-8(12-4-2)7-6(9)5-10-13-7/h5,8H,3-4,9H2,1-2H3
- InChIKey: IRIOEILUNFNWCW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=C(C=NO1)N)OCC
計算された属性
- せいみつぶんしりょう: 186.10044231g/mol
- どういたいしつりょう: 186.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
5-(diethoxymethyl)-1,2-oxazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999473-5.0g |
5-(diethoxymethyl)-1,2-oxazol-4-amine |
2228626-95-5 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1999473-1.0g |
5-(diethoxymethyl)-1,2-oxazol-4-amine |
2228626-95-5 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1999473-5g |
5-(diethoxymethyl)-1,2-oxazol-4-amine |
2228626-95-5 | 5g |
$3977.0 | 2023-09-16 | ||
Enamine | EN300-1999473-2.5g |
5-(diethoxymethyl)-1,2-oxazol-4-amine |
2228626-95-5 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-1999473-0.1g |
5-(diethoxymethyl)-1,2-oxazol-4-amine |
2228626-95-5 | 0.1g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1999473-0.5g |
5-(diethoxymethyl)-1,2-oxazol-4-amine |
2228626-95-5 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-1999473-0.25g |
5-(diethoxymethyl)-1,2-oxazol-4-amine |
2228626-95-5 | 0.25g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-1999473-1g |
5-(diethoxymethyl)-1,2-oxazol-4-amine |
2228626-95-5 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1999473-10.0g |
5-(diethoxymethyl)-1,2-oxazol-4-amine |
2228626-95-5 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-1999473-0.05g |
5-(diethoxymethyl)-1,2-oxazol-4-amine |
2228626-95-5 | 0.05g |
$1152.0 | 2023-09-16 |
5-(diethoxymethyl)-1,2-oxazol-4-amine 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
5-(diethoxymethyl)-1,2-oxazol-4-amineに関する追加情報
Introduction to 5-(diethoxymethyl)-1,2-oxazol-4-amine (CAS No: 2228626-95-5)
5-(diethoxymethyl)-1,2-oxazol-4-amine, identified by the Chemical Abstracts Service Number (CAS No) 2228626-95-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound features a 1,2-oxazole core, which is a prominent scaffold in drug discovery, known for its ability to contribute to bioactivity through various pharmacophoric interactions.
The molecular structure of 5-(diethoxymethyl)-1,2-oxazol-4-amine consists of a five-membered ring containing two oxygen atoms and an amine functional group at the 4-position, with two diethoxymethyl substituents at the 1 and 2 positions. This configuration imparts unique electronic and steric properties, making it a valuable building block for designing novel molecules. The presence of the amine group enhances its reactivity, allowing for further functionalization through condensation reactions, nucleophilic substitutions, or metal-catalyzed cross-coupling processes.
In recent years, there has been growing interest in oxazole derivatives as pharmacological agents due to their broad spectrum of biological activities. Studies have demonstrated that oxazoles can exhibit antimicrobial, anti-inflammatory, anticonvulsant, and even anticancer properties. The specific substitution pattern in 5-(diethoxymethyl)-1,2-oxazol-4-amine may confer additional bioactivities or modulate existing ones, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a precursor for more complex drug candidates. The diethoxymethyl groups can be selectively removed or modified under controlled conditions, allowing chemists to explore diverse chemical space. This adaptability is particularly valuable in medicinal chemistry pipelines where rapid iteration and optimization are essential.
Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds to identify promising hits. 5-(diethoxymethyl)-1,2-oxazol-4-amine has been incorporated into such virtual screens due to its structural features that align with known pharmacophores. Preliminary simulations suggest that it may interact with biological targets in ways that could lead to therapeutic benefits.
The synthesis of 5-(diethoxymethyl)-1,2-oxazol-4-amine involves multi-step organic transformations that highlight the ingenuity of synthetic organic chemistry. Key steps typically include the formation of the oxazole ring followed by selective alkylation at the 1 and 2 positions. Recent improvements in synthetic methodologies have enhanced both yield and purity, making large-scale production more feasible.
In academic research circles, 5-(diethoxymethyl)-1,2-oxazol-4-amine has been employed as an intermediate in the development of novel therapeutic agents. For instance, researchers have explored its use in constructing derivatives with enhanced solubility or improved metabolic stability. These efforts align with broader trends in drug design aimed at addressing limitations such as poor bioavailability or rapid clearance from the body.
The role of heterocyclic compounds like oxazoles in medicinal chemistry cannot be overstated. They form the backbone of numerous FDA-approved drugs and are continually being investigated for new applications. The structural motifs present in 5-(diethoxymethyl)-1,2-oxazol-4-amine make it a particularly interesting molecule for further exploration.
As our understanding of biological pathways advances, so does our ability to rationally design molecules that interact with specific targets. 5-(diethoxymethyl)-1,2-oxazol-4-amine exemplifies how a single compound can serve as a springboard for multiple drug discovery initiatives. Its unique structural features offer chemists and biologists alike a wealth of opportunities for innovation.
In conclusion,5-(diethoxymethyl)-1,2-oxazol-4-amineseems poised to play an important role in future pharmaceutical developments. Its combination of structural versatility and potential bioactivity makes it a compelling subject for both academic research and industrial applications. As more data emerges regarding its properties and behavior, this compound will undoubtedly continue to be a focus of attention within the chemical biology community.
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